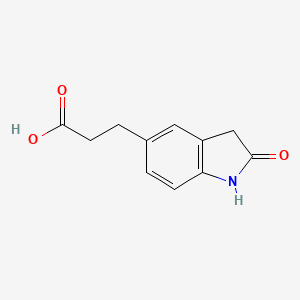

5-(2-Carboxyethyl)-2-oxindole

Description

5-(2-Carboxyethyl)-2-oxindole is a heterocyclic organic compound featuring a 2-oxindole core substituted at the 5-position with a 2-carboxyethyl group (–CH₂CH₂COOH). The 2-oxindole scaffold is a privileged structure in medicinal chemistry due to its presence in bioactive natural products and synthetic drugs. This compound’s synthesis typically involves functionalization of the 2-oxindole core through alkylation or coupling reactions, leveraging methodologies developed for related derivatives .

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

3-(2-oxo-1,3-dihydroindol-5-yl)propanoic acid |

InChI |

InChI=1S/C11H11NO3/c13-10-6-8-5-7(2-4-11(14)15)1-3-9(8)12-10/h1,3,5H,2,4,6H2,(H,12,13)(H,14,15) |

InChI Key |

NEBLVPRYSZZNEF-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)CCC(=O)O)NC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physical properties of 2-oxindole derivatives are highly dependent on substituent type and position. Key structural analogues include:

- Carboxyethyl vs. Nitrile Groups : Nitrile derivatives exhibit superior solubility and antiglaucoma activity compared to carboxylic acid analogues due to reduced polarity and enhanced membrane permeability .

- Methoxy vs. Nitro Groups : Electron-donating methoxy groups enhance hypotensive effects, while nitro groups diminish activity, likely due to metabolic instability .

- N-Substituents : N-Benzylation in 2-oxindoles improves antithrombotic efficacy by prolonging occlusion time in vascular models .

Pharmacological Activity

- Antidiabetic Potential: 2-Oxindole derivatives inhibit GSK-3β (IC₅₀ = 4.19 nM) and α-glucosidase (IC₅₀ = 6.78 μM), suggesting utility in diabetes therapy. The carboxyethyl group may enhance binding via hydrogen bonding, though this requires experimental validation .

- Antithrombotic Activity : N-Benzylated derivatives (e.g., Compound 5a) show 18.7-fold higher efficacy than acetylsalicylic acid, highlighting the impact of hydrophobic substituents .

- Hypotensive Effects : 5-Methoxy-2-oxindole derivatives reduce intraocular pressure (IOP), whereas nitro-substituted analogues are less effective .

Physical and Chemical Properties

- Solubility : Nitrile derivatives display better water solubility than carboxylic acid analogues, critical for drug formulation . The carboxyethyl group in this compound may confer moderate solubility, balancing hydrophilicity and molecular weight.

- Synthetic Accessibility : Carboxyethyl-substituted compounds can be synthesized via alkylation or Michael addition, similar to methods for N-benzylated or nitrile derivatives .

Mechanistic Insights

- The carboxyethyl group’s carboxylic acid moiety may facilitate interactions with metal surfaces or enzymes, as seen in 2-carboxyethyl acrylate’s adhesive properties . This could enhance this compound’s utility in material science or targeted drug delivery.

- In contrast, nitrile groups improve metabolic stability and target engagement in antiglaucoma agents, suggesting trade-offs between solubility and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.